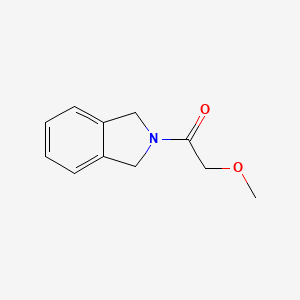
1-(Isoindolin-2-yl)-2-methoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isoindolin-2-yl)-2-methoxyethanone is a chemical compound characterized by the presence of an isoindoline ring attached to a methoxyethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isoindolin-2-yl)-2-methoxyethanone typically involves the reaction of isoindoline derivatives with methoxyethanone precursors. One common method includes the condensation of isoindoline with methoxyacetyl chloride under basic conditions, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Isoindolin-2-yl)-2-methoxyethanone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoindoline derivatives.
Applications De Recherche Scientifique
1-(Isoindolin-2-yl)-2-methoxyethanone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Isoindolin-2-yl)-2-methoxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may modulate enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and organic synthesis.
Isoindoline-2-carboxylic acid: Used in the synthesis of bioactive molecules and as a building block in organic chemistry.
Uniqueness
Its methoxyethanone group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-8-11(13)12-6-9-4-2-3-5-10(9)7-12/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLSSIAVMWZICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(2,3-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2627656.png)
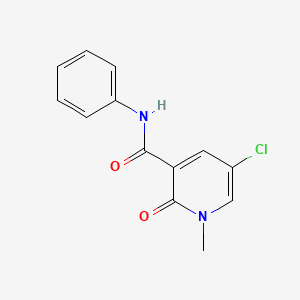
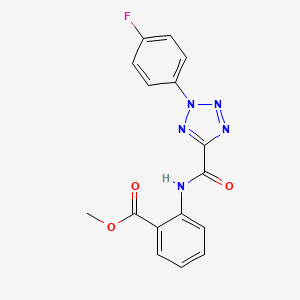
![1-(4-Methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2627661.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2627663.png)
![4-[2-(4-Fluorophenyl)acetyl]-5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one](/img/structure/B2627665.png)

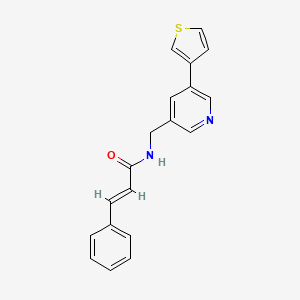
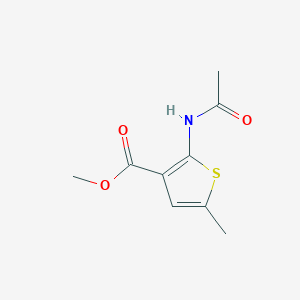
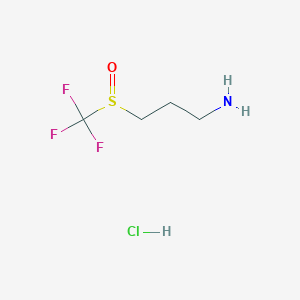
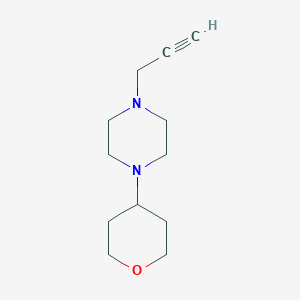
![N-(3-(benzo[d]thiazol-2-yl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2627671.png)
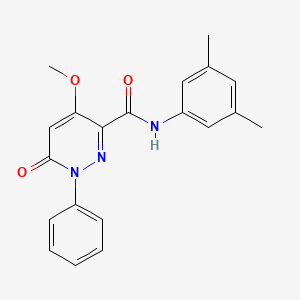
![ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/new.no-structure.jpg)
